
N-(2,4-difluorophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2,4-difluorophenyl)guanidine or similar guanidine derivatives can be achieved through various methods. One such method involves a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Molecular Structure Analysis
The molecular weight of “N-(2,4-difluorophenyl)guanidine” is 185.17 g/mol . The InChI code for the compound is 1S/C8H8F2N4/c9-6-2-1-5 (7 (10)3-6)4-13-14-8 (11)12/h1-4H, (H4,11,12,14)/b13-4+ .
Physical And Chemical Properties Analysis
“N-(2,4-difluorophenyl)guanidine” has a molecular weight of 185.17 g/mol . It has a complex structure with 13 heavy atoms . The compound’s exact mass and monoisotopic mass are 185.07645362 g/mol .
Wissenschaftliche Forschungsanwendungen
Anticancer Implications
NSC765598: , a novel small molecule derivative of salicylanilide, exhibits promising anticancer activities. Researchers have identified several potential targets for NSC765598, including:
These targets play crucial roles in cancer cell growth, survival, and angiogenesis. NSC765598’s interactions with these proteins may lead to potential therapeutic strategies.
Structural and Redox Properties
Blatter radicals: derived from 1-(2,4-difluorophenyl)guanidine exhibit intriguing structural, redox, and magnetic properties. These radicals are synthesized through oxidation of corresponding amidrazones. Notably:
- Crystallographic studies confirm the structure of these paramagnets, revealing alternating chains of radicals .
Chaotropic Agent in Proteomics Research
1-(2,4-Difluorophenyl)biguanide hydrochloride (DFB) serves as a chaotropic agent. Chaotropic agents disrupt weak interactions (e.g., hydrogen bonds and hydrophobic interactions), aiding in protein solubilization and denaturation. Researchers use DFB in proteomics studies.
Voltage-Gated Sodium Channel Inhibition
1-(2,4-Difluorophenyl)guanidine hydrochloride selectively inhibits the voltage-gated sodium channel Nav1.7. As Nav1.7 plays a key role in pain signaling, this compound may have analgesic effects by reducing pain transmission .
Drug Discovery
1-(2,4-Difluorophenyl)biguanide hydrochloride is a versatile material used extensively in drug discovery. Its unique properties make it valuable for exploring novel therapeutic agents .
Wirkmechanismus
Target of Action
N-(2,4-difluorophenyl)guanidine, also known as 1-(2,4-difluorophenyl)guanidine, is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 . Nav1.7 is a key player in pain signaling, making it a primary target of N-(2,4-difluorophenyl)guanidine .
Mode of Action
The compound N-(2,4-difluorophenyl)guanidine interacts with its target, the Nav1.7 channel, by binding to it and inhibiting its function . This inhibition prevents the propagation of pain signals, leading to an analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by N-(2,4-difluorophenyl)guanidine is the pain signaling pathway. By inhibiting the Nav1.7 channel, the compound disrupts the transmission of pain signals, thereby affecting the overall pain perception .
Result of Action
The molecular and cellular effects of N-(2,4-difluorophenyl)guanidine’s action primarily involve the reduction of pain signaling. By inhibiting the Nav1.7 channel, the compound prevents the propagation of these signals, resulting in an analgesic effect .
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCVLAFKKDYJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate](/img/structure/B2563171.png)
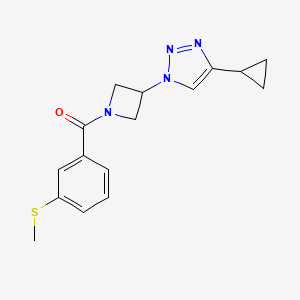
![Ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2563176.png)
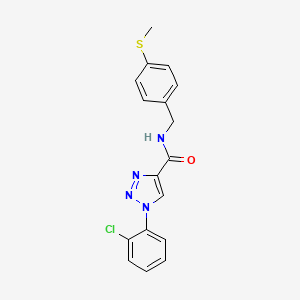
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2563179.png)
![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563180.png)



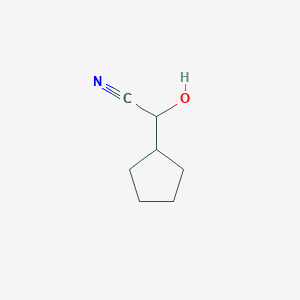
![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)
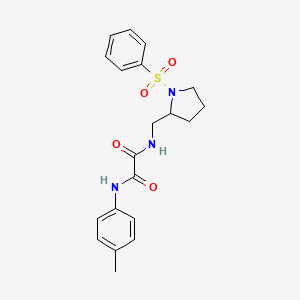
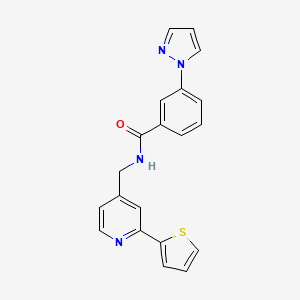
![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)